2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid
CAS No.:
Cat. No.: VC15834685
Molecular Formula: C15H10BrNO4
Molecular Weight: 348.15 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid -](/images/structure/VC15834685.png)
Specification
Molecular Formula | C15H10BrNO4 |
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Molecular Weight | 348.15 g/mol |
IUPAC Name | 2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C15H10BrNO4/c1-20-12-4-2-8(6-10(12)16)14-17-11-7-9(15(18)19)3-5-13(11)21-14/h2-7H,1H3,(H,18,19) |
Standard InChI Key | YHBUWALWWYSPDB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold and Substituents
The compound consists of a benzo[d]oxazole core, a bicyclic structure comprising fused benzene and oxazole rings. Key substituents include:
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A 3-bromo-4-methoxyphenyl group at position 2 of the oxazole ring.
The molecular formula is C₁₅H₁₀BrNO₄, with a molecular weight of 348.15 g/mol . The bromine atom and methoxy group introduce steric and electronic effects that influence reactivity, while the carboxylic acid enables derivatization or salt formation.
Structural Comparison with Analogous Compounds
Comparative analysis with structurally similar molecules reveals distinct functionalization patterns:
The presence of electron-withdrawing groups (bromine, carboxylic acid) and electron-donating groups (methoxy) creates a polarizable scaffold suitable for intermolecular interactions .
Synthesis Pathways and Methodological Considerations
Hypothetical Routes Inspired by Analogous Reactions
While no direct synthesis protocol for this compound is reported, methodologies for related benzooxazoles suggest plausible pathways:
Cyclization of Carboxamide Intermediates
A common strategy for benzooxazole synthesis involves cyclization of carboxamides using nitrous acid (HNO₂) or its equivalents. For example, 3-bromo-4-phenylisothiazole-5-carboxylic acid was synthesized via NaNO₂-mediated deamination of a carboxamide precursor in trifluoroacetic acid (TFA) . Adapting this method, the target compound could be generated from a suitably substituted 2-aminobenzoic acid derivative (Figure 1) .
Figure 1. Proposed synthesis route for 2-(3-bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylic acid.
Bromination and Functional Group Interconversion
Introducing bromine at the meta position of the phenyl ring may involve electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS). Subsequent methoxylation via nucleophilic substitution or Ullmann coupling could install the 4-methoxy group .
Challenges in Synthesis
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Regioselectivity: Ensuring bromination occurs exclusively at the phenyl ring’s meta position requires careful control of reaction conditions .
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Acid Sensitivity: The carboxylic acid group may necessitate protective strategies (e.g., esterification) during harsh reactions .
Physicochemical Properties and Characterization Data
Spectral Characterization
Although experimental data for this compound are scarce, analogous benzooxazoles exhibit characteristic spectral signatures:
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IR Spectroscopy: A strong ν(C=O) stretch near 1700–1730 cm⁻¹ for the carboxylic acid .
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¹³C NMR: Downfield-shifted carbonyl carbon resonances (160–165 ppm) .
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Mass Spectrometry: Molecular ion peaks consistent with bromine’s isotopic pattern (M⁺ and M⁺+2 in a 1:1 ratio) .
Solubility and Stability
The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous bases), while the aromatic system limits solubility in nonpolar media. Bromine’s electronegativity may increase stability against oxidative degradation .
Comparative Analysis with Related Benzoheterocyclic Compounds
Functional Group Impact on Bioactivity
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Bromine: Enhances lipophilicity and halogen bonding, improving target binding .
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Methoxy Group: Modulates electronic effects and metabolic stability .
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Carboxylic Acid: Facilitates salt formation for improved bioavailability .
Synthetic Flexibility
Unlike isoindoline-dione derivatives , the benzooxazole core offers fewer sites for diversification, limiting its utility in combinatorial chemistry.
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